1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine
Description
Introduction to 1-Cyclopropyl-1H-1,2,4-Triazole-3,5-Diamine
This compound (C₅H₉N₅) is a bicyclic heterocyclic compound characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at the 1-position and amine groups at the 3- and 5-positions. Its molecular weight of 139.16 g/mol and polar functional groups contribute to its potential reactivity and biological activity. The compound’s structural features align with medicinal chemistry trends favoring nitrogen-rich heterocycles for drug discovery.
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , reflects its substituent positions and functional groups. Key nomenclature elements include:
- Parent structure : The 1H-1,2,4-triazole ring serves as the base structure, with nitrogen atoms at positions 1, 2, and 4.
- Substituents :
- A cyclopropyl group (-C₃H₅) at position 1.
- Amine groups (-NH₂) at positions 3 and 5.
The SMILES notation C1CC1N2C(=NC(=N2)N)N encodes the cyclopropyl attachment and amine substitutions. The InChIKey POYKHYGECXIYFM-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and structural features.
Comparative Nomenclature of Triazole Derivatives
| Compound | IUPAC Name | Substituents |
|---|---|---|
| 1H-1,2,4-Triazole-3,5-diamine | 1H-1,2,4-Triazole-3,5-diamine | Amines at 3,5; no cyclopropyl |
| 1-Cyclopropyl-1H-1,2,4-triazole | 1-Cyclopropyl-1H-1,2,4-triazole | Cyclopropyl at 1; no amines |
The systematic naming distinguishes this compound from simpler triazole derivatives, such as guanazole (1H-1,2,4-triazole-3,5-diamine), by emphasizing the cyclopropyl modification.
Historical Development of Triazole Derivatives in Medicinal Chemistry
1,2,4-Triazoles have been pivotal in drug development since the 1980s, with derivatives like fluconazole (antifungal) and letrozole (anticancer) demonstrating clinical success. The introduction of cyclopropyl groups into triazole frameworks emerged as a strategy to enhance metabolic stability and target selectivity.
Key Milestones:
- Early Triazole Pharmacophores : First-generation triazoles focused on antifungal activity, leveraging hydrogen-bonding interactions with fungal cytochrome P450 enzymes.
- Cyclopropyl Modifications : Cyclopropane’s strain energy and sp³ hybridization were exploited to improve binding affinity and reduce off-target effects. For example, 1-cyclopropyl-1H-1,2,4-triazole derivatives showed promise in preclinical studies as kinase inhibitors.
- Diamine Functionalization : The addition of amine groups at positions 3 and 5, as seen in this compound, introduced hydrogen-bond donors for interactions with biological targets like tubulin or DNA.
Position Within the 1,2,4-Triazole Chemical Family
This compound occupies a unique niche within the 1,2,4-triazole family due to its substituent profile:
Structural and Electronic Features:
- Cyclopropyl Group :
- Diamine Motif :
Comparative Analysis with Related Triazoles:
The compound’s dual functionalization positions it as a hybrid structure, combining the bioactivity of diamine triazoles with the pharmacokinetic advantages of cyclopropyl groups.
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-cyclopropyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H9N5/c6-4-8-5(7)10(9-4)3-1-2-3/h3H,1-2H2,(H4,6,7,8,9) |
InChI Key |
POYKHYGECXIYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
Typical syntheses start from hydrazine derivatives or amidrazones that undergo cyclization with formamide or other carbonyl sources to form the 1,2,4-triazole ring. The cyclopropyl group can be introduced either before or after ring formation depending on the synthetic route.
- Hydrazine hydrate and cyclopropyl-substituted amidines are common starting points.
- Cyclization is often performed under reflux or elevated temperatures to promote ring closure.
- Solvents such as ethanol, methanol, or dimethylformamide (DMF) are used to facilitate the reaction.
Reaction Mechanism
The cyclization involves nucleophilic attack of hydrazine nitrogen atoms on carbonyl carbons, followed by ring closure and elimination of water or other small molecules. The presence of the cyclopropyl substituent influences the electronic environment, affecting reaction rates and selectivity.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent is typically introduced via:
- Alkylation of the triazole nitrogen with cyclopropyl halides under basic conditions.
- Use of cyclopropyl-containing precursors in the initial cyclization step.
This step requires careful control to avoid ring opening of the cyclopropyl group, which is sensitive to strong acids or bases and high temperatures.
Alternative Synthetic Routes
Sulfonylation and Substituent Modification
Sulfonylation of aminotriazoles with aryl sulfonyl chlorides has been reported to yield sulfonamide derivatives, which can be further modified to introduce various substituents on the triazole ring. This method highlights the versatility of the triazole scaffold for functionalization.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Temperature | Reflux to 100 °C | Promotes cyclization and substitution |
| Solvent | Ethanol, Methanol, DMF | Influences solubility and reaction rate |
| Reaction Time | Several hours to overnight | Affects yield and purity |
| pH | Neutral to slightly basic | Prevents cyclopropyl ring opening |
| Reagent Ratios | Stoichiometric to slight excess | Ensures complete conversion |
Optimization of these parameters is crucial to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Key Reagents/Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of amidrazones | Hydrazine hydrate, cyclopropyl amidines | Reflux in ethanol or DMF | Direct ring formation, good yields | Sensitive to temperature and pH |
| Alkylation of triazoles | Cyclopropyl halides, base | Mild heating, inert atmosphere | Specific cyclopropyl introduction | Risk of cyclopropyl ring opening |
| Carbon disulfide route | Carbon disulfide, BTC, amines | Organic alkaline conditions | Avoids toxic thiophosgene | Multi-step, intermediate isolation |
| Sulfonylation modification | Aminotriazoles, aryl sulfonyl chlorides | Room temperature to reflux | Versatile functionalization | Requires further steps for diamine |
Research Findings and Industrial Considerations
- The use of carbon disulfide instead of thiophosgene in related triazole syntheses reduces toxicity and improves safety for scale-up.
- Cyclization reactions require precise temperature control to avoid decomposition of the cyclopropyl group.
- Industrial synthesis favors routes with readily available raw materials and fewer purification steps to enhance cost-effectiveness and scalability.
- The purity of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine is critical for pharmaceutical applications, necessitating optimized reaction conditions and purification protocols.
The preparation of this compound involves well-established cyclization methods combined with strategic introduction of the cyclopropyl substituent. Advances in synthetic methodologies emphasize safer reagents, optimized reaction conditions, and scalability for industrial production. The compound’s synthesis is supported by diverse approaches, including cyclization of hydrazine derivatives, alkylation, and functional group transformations, each with specific advantages and challenges.
This comprehensive understanding of preparation methods enables targeted synthesis of this compound for its applications in medicinal and agrochemical research.
Chemical Reactions Analysis
Acylation Reactions
The amino groups at positions 3 and 5 undergo acylation to form derivatives with enhanced biological activity. Key examples include:
In one study, 1-acetyl derivatives demonstrated potent cyclin-dependent kinase inhibition (IC<sub>50</sub> values < 20 nM) and in vivo efficacy against melanoma xenografts . The acetyl group enhances binding to kinase ATP pockets via hydrophobic interactions .
Sulfonylation Reactions
Sulfonylation occurs preferentially at the triazole NH site due to increased acidity from adjacent amino groups:
The electron-withdrawing cyclopropyl group stabilizes the sulfonamide intermediate, enabling high regioselectivity. These sulfonamides are explored as scaffolds for antitumor agents .
Propanamide Formation
The 3-amino group participates in nucleophilic substitution with succinic anhydride derivatives:
Propanamide derivatives exhibit tautomerism between 1,2,4-triazole and 1,3,4-triazole forms, confirmed by NMR and X-ray crystallography .
Coordination Chemistry
The triazole ring acts as a ligand in metal complexes:
Copper-mediated reactions are critical for synthesizing bis-triazole derivatives under aerobic conditions .
Oxidative Cyclization
Under oxidative conditions, hydrazone intermediates form fused triazolo-heterocycles:
| Oxidant | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| SeO<sub>2</sub> | Heterocyclic hydrazones | 1,2,4-Triazolo[4,3-a]pyridines | 79–98% | |
| CuCl<sub>2</sub> | Aromatic amides | 2,4,6-Trisubstituted-1,2,4-triazoles | 85% |
These reactions exploit the electron-deficient nature of the triazole ring to facilitate intramolecular cyclization .
Hydrogen Bonding Networks
The amino groups participate in extensive hydrogen bonding, influencing crystallinity and solubility:
| Interaction Type | Crystal System | Hydrogen Bond Length (Å) | Source |
|---|---|---|---|
| N–H⋯O (water) | Monoclinic (P2<sub>1</sub>/c) | 1.92–2.15 | |
| N–H⋯N (triazole) | Mutual H-bonding between molecules | 2.08–2.30 |
Such interactions stabilize anhydrous forms upon dehydration, critical for formulation stability .
This compound’s reactivity profile underpins its utility in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Further exploration of its click chemistry potential and metal-organic frameworks is warranted.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine as a novel class of cyclin-dependent kinase (CDK) inhibitors. These compounds have shown significant inhibitory activity against CDK1 and CDK2, which are crucial for cell cycle regulation.
Case Study: Synthesis and Evaluation
A series of 1-acyl derivatives of 1H-1,2,4-triazole-3,5-diamine were synthesized and evaluated for their anticancer properties. One representative compound demonstrated in vivo efficacy in a human melanoma xenograft model in nude mice, indicating its potential as a therapeutic agent against certain types of cancer .
| Compound | Activity | In Vivo Efficacy |
|---|---|---|
| 3b | CDK Inhibitor | Effective in melanoma model |
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV.
Case Study: Structure-Activity Relationship
Research focused on optimizing the this compound scaffold led to the identification of derivatives with potent activity against wild-type HIV strains and clinically relevant mutants. One promising molecule exhibited an EC50 of 0.24 nM with minimal cytotoxicity .
| Derivative | EC50 (nM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 12126065 | 0.24 | 4.8 | >20 |
Other Biological Activities
Beyond anticancer and antiviral applications, the compound has shown potential in other areas:
- Antimicrobial Activity : Recent investigations into hybrid compounds combining triazole motifs with other pharmacophores have demonstrated promising results against Mycobacterium tuberculosis .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. The compound inhibits DNA synthesis by binding to specific sites on the DNA molecule, preventing the replication process. This inhibition is crucial in its role as an antitumor agent, as it can halt the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the N1 position significantly alters physical properties such as solubility, melting point, and stability. Key comparisons include:
Key Observations :
- The unsubstituted base compound (1H-1,2,4-triazole-3,5-diamine) exhibits a high melting point (202–205°C), likely due to strong intermolecular hydrogen bonding .
- Bulky substituents (e.g., phenyl, propyl) may reduce crystallinity and enhance solubility in organic media .
Agricultural Uses
- N-propyl-1H-1,2,4-triazole-3,5-diamine : Widely used as an insecticide and fungicide, demonstrating efficacy against crop pests and fungal diseases .
- 1H-1,2,4-triazole-3,5-diamine (guanazole) : Historically studied for antiviral and anticancer activity but also identified as an impurity in the herbicide amitrole .
Pharmacological Potential
- Complex derivatives (e.g., piperidinylmethyl-substituted) : Explored in experimental phasing of macromolecules, indicating niche applications in structural biology .
Mechanistic Insights :
- Triazole derivatives often inhibit enzymes like carbonic anhydrase-II, with substituents modulating binding affinity and selectivity .
- The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains (e.g., propyl) due to reduced oxidative metabolism .
Challenges :
- Steric hindrance from cyclopropyl substituents may complicate synthesis, requiring optimized reaction conditions.
Biological Activity
1-Cyclopropyl-1H-1,2,4-triazole-3,5-diamine is a member of the triazole family, which is known for its diverse biological activities. Triazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C6H9N5
- Molecular Weight: 151.17 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were tested against strains like Escherichia coli and Staphylococcus aureus, yielding promising results in terms of minimum inhibitory concentration (MIC) values.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Antifungal Activity
The antifungal potential of triazoles is primarily attributed to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Preliminary studies indicate that this compound exhibits antifungal activity comparable to established antifungals like fluconazole.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that treatment with this triazole derivative significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. The reduction in cytokine levels suggests a potential mechanism for its anti-inflammatory action.
The biological activities of this compound can be attributed to its interaction with specific molecular targets involved in various biochemical pathways. For instance:
- Inhibition of Enzymes: The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
- Cytokine Modulation: It appears to modulate immune responses by affecting cytokine release from immune cells.
Case Studies
A case study involving the synthesis and evaluation of triazole derivatives highlighted the efficacy of compounds structurally related to this compound. In this study:
- Compounds were synthesized through reactions involving amidrazones and succinic anhydride.
- The biological evaluation included toxicity assessments and antiproliferative assays.
The results indicated that compounds with structural similarities exhibited low toxicity while maintaining high biological activity against various pathogens.
Q & A
Basic Research Questions
Q. How can the identity and purity of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine be confirmed experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclopropyl group and triazole backbone. The cyclopropyl protons typically show upfield shifts (δ ~0.5–2.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical molecular formula.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated for structurally similar triazole derivatives .
- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves cyclization and functionalization steps:
- Cyclopropyl Introduction : React 3,5-diamino-1,2,4-triazole with cyclopropyl bromide under basic conditions (e.g., KCO in DMF) at 80–100°C for 12–24 hours .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify by recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility Testing : Perform gravimetric analysis by dissolving the compound in solvents (e.g., DMSO, ethanol, water) at incremental temperatures (25–60°C). Measure saturation points via UV-Vis spectroscopy at λmax ~270 nm (triazole absorbance) .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products. Triazole derivatives often hydrolyze under acidic conditions, so pH-dependent studies (pH 1–13) are critical .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature (60–120°C), reaction time (6–24 h), and molar ratios (1:1 to 1:3 triazole/cyclopropyl bromide).
- Statistical Analysis : Use a fractional factorial design (e.g., 2 matrix) to minimize experimental runs. Response surface methodology (RSM) can model interactions between variables .
- Case Study : For similar triazoles, optimizing solvent polarity (DMF vs. acetonitrile) increased yields from 45% to 78% .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N-atoms are reactive sites for coordination .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies. Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding .
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to map energy profiles for cyclopropane ring-opening reactions under acidic conditions .
Q. How can contradictions in reported bioactivity data for triazole derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Compile bioassay data (e.g., IC values) from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers.
- Structural-Activity Relationship (SAR) : Compare substituent effects. For example, cyclopropyl groups enhance membrane permeability compared to phenyl analogs, affecting cellular uptake .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed cell lines, consistent assay protocols) to isolate variables .
Q. What advanced techniques characterize the compound’s thermal decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss (20–800°C, 10°C/min) in nitrogen/air atmospheres. Triazoles often decompose via ring scission above 200°C .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., NH, cyclopropane fragments) .
- In Situ FTIR : Track functional group changes (e.g., N-H stretches at ~3300 cm) during heating .
Methodological Resources
- Experimental Design : CRDC 2020 guidelines (RDF2050112) recommend integrating reactor design with real-time process analytics .
- Data Validation : Cross-reference spectral data with PubChem (InChI Key: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) and crystallographic databases (e.g., CCDC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
